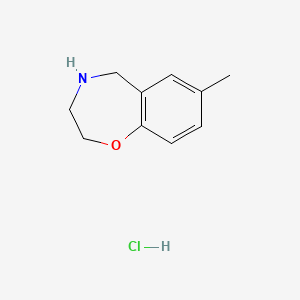

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Description

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a benzoxazepine derivative characterized by a methyl substituent at position 7 of the benzoxazepine ring system. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 201.67 g/mol (CAS: 217-67-4) . This compound serves as a key intermediate in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics due to its ability to modulate neurotransmitter receptors .

Properties

IUPAC Name |

7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-2-3-10-9(6-8)7-11-4-5-12-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOWTFFZMXVNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803612-10-3 | |

| Record name | 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Benzoxazepine Core

The initial step involves synthesizing the tetrahydrobenzoxazepine nucleus, which can be achieved via intramolecular cyclization of suitable amino alcohol precursors. A typical precursor is a 2-aminophenol derivative, which undergoes cyclization with a suitable electrophile or under basic conditions to form the heterocyclic ring.

Methylation at the 7-Position

The methyl group is introduced selectively at the 7-position through alkylation reactions. Methyl iodide or methyl chloride can serve as methylating agents, with the reaction facilitated by bases such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF).

Halogenation and Side Chain Modification

The next step involves halogenation of the side chain, typically using reagents such as thionyl chloride or phosphorus oxychloride to convert hydroxyl groups into chlorides, which serve as reactive intermediates for further modifications.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt. This is achieved by dissolving the compound in anhydrous solvents like chloroform or acetone, followed by treatment with hydrogen chloride gas or hydrochloric acid solution under controlled temperature conditions to precipitate the hydrochloride salt.

Representative Preparation Data

| Step | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| 1 | Amino alcohol + cyclization conditions | Benzoxazepine core | — | Intramolecular cyclization |

| 2 | Methyl iodide + K2CO3, DMF | 7-Methyl derivative | ~60-70% | Selective methylation |

| 3 | Thionyl chloride, reflux | Chlorinated side chain | ~50-60% | Halogenation step |

| 4 | HCl in acetone, cooling | Hydrochloride salt | 40-50% | Salt formation |

Research Findings and Variations

Patents and Literature : The synthesis described in US patent US2807628A involves refluxing amine derivatives in propylene glycol with potassium carbonate, followed by acid-base extraction and recrystallization, which aligns with the above general approach.

Alternative Routes : Patent US8263587B2 discusses benzoxazepine derivatives prepared via heterocyclic ring synthesis involving cyclization of suitable precursors, emphasizing the importance of regioselectivity and functional group compatibility.

Optimization Strategies : Variations in solvents, reaction temperatures, and reagent equivalents have been explored to optimize yields and purity, with typical yields ranging from 40% to 70%, depending on the specific conditions and scale.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The pharmacological and physicochemical properties of benzoxazepine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Physicochemical and Commercial Considerations

Solubility and Stability

Commercial Availability

Biological Activity

7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS No. 1803612-10-3) is a chemical compound that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of 199.68 g/mol, this compound is structurally related to various bioactive molecules and is being studied for its applications in medicinal chemistry.

The synthesis of this compound typically involves the cyclization of 2-aminophenol with suitable aldehydes or ketones. The reaction conditions are optimized to maximize yield and purity, often involving purification steps like recrystallization or chromatography.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets, including receptors and enzymes. This interaction may modulate various biological pathways, making it a candidate for therapeutic applications in areas such as neurology and oncology.

Anticancer Activity

The anticancer potential of benzoxazepine derivatives has been explored in various studies. For example, compounds similar to 7-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been evaluated against human cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). These studies often report moderate to good antiproliferative activity . The mechanism behind this activity may involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways.

Neuroprotective Effects

There is emerging evidence suggesting that benzoxazepines may possess neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease where cholinesterase inhibitors are beneficial. Compounds in this class have been reported to exhibit anti-acetylcholinesterase activity, which could contribute to cognitive enhancement .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzoxazepine precursors under acidic or basic conditions. For example, analogous compounds are synthesized using a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts during ring closure. Reaction optimization includes temperature control (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or acetonitrile). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are recommended for confirming purity and structural integrity?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 254 nm for purity assessment.

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., methyl groups at position 7) and benzoxazepine ring integrity.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns.

- Melting Point Analysis : Compare observed values (e.g., 239–241°C for related compounds) with literature data .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon or nitrogen). Desiccate using silica gel to prevent hydrolysis. For lab handling, use gloveboxes or fume hoods to minimize exposure to moisture and oxygen. Safety protocols include wearing nitrile gloves and goggles, as hydrochloride salts may irritate mucous membranes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, buffer pH, incubation times).

- Comparative Studies : Test alongside structurally similar analogs (e.g., 6-methyl or 7-chloro derivatives) to isolate substituent effects.

- Meta-Analysis : Cross-reference pharmacological datasets (e.g., IC₅₀ values) from independent studies to identify outliers .

Q. What strategies improve synthetic yield during scale-up?

- Methodological Answer :

- Continuous Flow Reactors : Enhance mixing efficiency and reduce side reactions.

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.